molecular formula C7H6FN3 B2948563 4-Azido-1-fluoro-2-methylbenzene CAS No. 1247712-00-0

4-Azido-1-fluoro-2-methylbenzene

Cat. No. B2948563
M. Wt: 151.144
InChI Key: NLFNWEADGNXZPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Azido-1-fluoro-2-methylbenzene is an aromatic azide . It is a compound with the molecular formula C7H6FN3 . This compound is not intended for human or veterinary use and is for research use only.


Synthesis Analysis

The synthesis of azides, such as 4-Azido-1-fluoro-2-methylbenzene, can be complex. One common method involves the use of copper (I)-catalyzed azide-alkyne cycloaddition reactions . Other methods may involve nitration, conversion from the nitro group to an amine, and bromination .


Molecular Structure Analysis

The molecular structure of 4-Azido-1-fluoro-2-methylbenzene is based on a benzene ring, which is a cyclic hydrocarbon. The azido group in the molecule has a remarkable effect on bond lengths and angles .


Chemical Reactions Analysis

4-Azido-1-fluoro-2-methylbenzene can participate in various chemical reactions. For instance, it can be used in copper (I)-catalyzed azide-alkyne cycloaddition reactions . The photolysis of phenyl azide is complex, and several reaction mechanisms have been proposed to explain the intermediate products formed .

Scientific Research Applications

1. Organic Synthesis and Heterocycle Formation

  • Results and Outcomes :
    • Researchers have successfully synthesized diverse heterocycles, including pyrazoles, triazoles, and oxazoles, using 4-azido-1-fluoro-2-methylbenzene as a key precursor .

2. Thermophysical Properties Investigation

  • Results and Outcomes :
    • Critically evaluated thermodynamic property data are available for 1-fluoro-2-methylbenzene, aiding in process design and safety assessments .

Safety And Hazards

The safety data sheet for 4-Azido-1-fluoro-2-methylbenzene suggests that any clothing contaminated by the product should be immediately removed and the person should be moved out of the dangerous area .

Future Directions

The future directions for the study of 4-Azido-1-fluoro-2-methylbenzene could involve further exploration of its synthesis, chemical reactions, and potential applications . More research is needed to fully understand its molecular mechanisms and potential uses .

properties

IUPAC Name

4-azido-1-fluoro-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FN3/c1-5-4-6(10-11-9)2-3-7(5)8/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLFNWEADGNXZPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N=[N+]=[N-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Azido-1-fluoro-2-methylbenzene

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